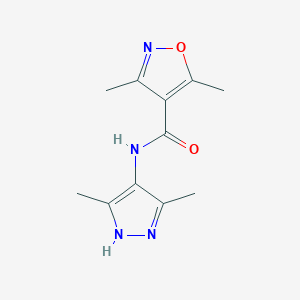![molecular formula C13H19N3O3 B7556460 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is not fully understood. It is believed that 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid works by interfering with the ability of insects to detect and locate their hosts. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid may also interfere with the ability of insects to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects on insects. It can affect the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of neurotransmitters involved in insect behavior. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can also affect the physiology of insects by altering their heart rate, respiration rate, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent and is widely used in scientific research. However, there are some limitations to its use in lab experiments. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be toxic to some species of insects, which can affect the results of experiments that involve those species. Additionally, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be difficult to work with due to its high volatility and potential for contamination.
Orientations Futures
There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. One area of research is the development of new insect repellents that are more effective and less toxic than 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. Another area of research is the investigation of the ecological impacts of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid on non-target organisms, such as birds and mammals. Additionally, there is a need for more research on the mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid and its effects on insect behavior and physiology.
Conclusion
In conclusion, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent that is widely used in scientific research. It has a variety of biochemical and physiological effects on insects, and its mechanism of action is not fully understood. While there are some limitations to its use in lab experiments, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid remains an important tool for researchers studying insect behavior and physiology. There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, including the development of new insect repellents and the investigation of its ecological impacts.
Méthodes De Synthèse
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-chloronicotinic acid with diethylamine and ethyl chloroformate, or the reaction of 2-amino-6-chloropyridine with diethylamine and ethyl chloroformate. Both methods involve the use of toxic chemicals and require careful handling.
Applications De Recherche Scientifique
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is widely used in scientific research as an insect repellent. It is often used in studies that involve the behavior or physiology of insects, such as mosquito feeding behavior or tick-borne disease transmission. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is also used in studies that investigate the efficacy of other insect repellents or the development of new insect repellents.
Propriétés
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-16(4-2)9-8-14-12(17)10-6-5-7-11(15-10)13(18)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENODCSIRGPRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)


![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
